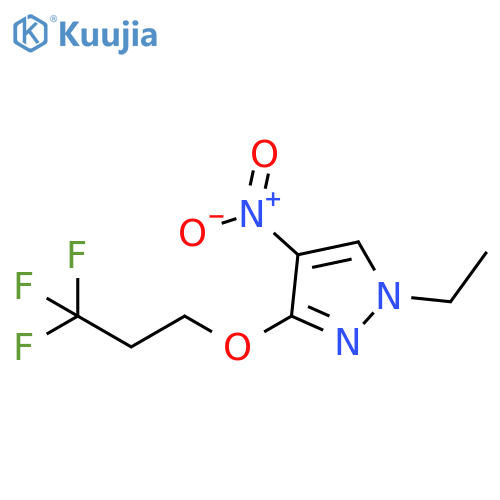Cas no 1458593-95-7 (1-Ethyl-4-nitro-3-(3,3,3-trifluoro-propoxy)-1H-pyrazole)

1458593-95-7 structure
商品名:1-Ethyl-4-nitro-3-(3,3,3-trifluoro-propoxy)-1H-pyrazole
CAS番号:1458593-95-7
MF:C8H10F3N3O3
メガワット:253.178512096405
CID:5170510
1-Ethyl-4-nitro-3-(3,3,3-trifluoro-propoxy)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-4-nitro-3-(3,3,3-trifluoro-propoxy)-1H-pyrazole
-
- インチ: 1S/C8H10F3N3O3/c1-2-13-5-6(14(15)16)7(12-13)17-4-3-8(9,10)11/h5H,2-4H2,1H3
- InChIKey: YAXCGBIUEZGCCR-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C=C([N+]([O-])=O)C(OCCC(F)(F)F)=N1
1-Ethyl-4-nitro-3-(3,3,3-trifluoro-propoxy)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB553683-1 g |
1-Ethyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole; . |
1458593-95-7 | 1g |
€540.70 | 2022-03-01 | ||
| abcr | AB553683-500 mg |
1-Ethyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole; . |
1458593-95-7 | 500MG |
€454.70 | 2022-03-01 | ||
| abcr | AB553683-250 mg |
1-Ethyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole; . |
1458593-95-7 | 250MG |
€306.40 | 2022-03-01 | ||
| abcr | AB553683-100 mg |
1-Ethyl-4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazole; . |
1458593-95-7 | 100MG |
€257.30 | 2022-03-01 |
1-Ethyl-4-nitro-3-(3,3,3-trifluoro-propoxy)-1H-pyrazole 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
1458593-95-7 (1-Ethyl-4-nitro-3-(3,3,3-trifluoro-propoxy)-1H-pyrazole) 関連製品
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
